

# Comparative immunogenicity of yeast-derived versus mammalian cell-derived HBsAg vaccines.

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Yeast-Derived and Mammalian Cell-Derived HBsAg Vaccines

A deep dive into the immunogenic profiles of two key **hepatitis B vaccine** platforms, supported by experimental data and methodological insights.

The global effort to control and prevent hepatitis B virus (HBV) infection has been significantly bolstered by the development of effective vaccines. These vaccines primarily rely on the hepatitis B surface antigen (HBsAg) to elicit a protective immune response. The two main production platforms for recombinant HBsAg are yeast cells (typically Saccharomyces cerevisiae or Pichia pastoris) and mammalian cells (such as Chinese Hamster Ovary, CHO, cells). While both have proven successful in generating prophylactic vaccines, they exhibit distinct characteristics that influence their immunogenicity. This guide provides a comparative overview of these two vaccine types, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

# **Key Differences in Antigen Composition and Characteristics**

The primary distinction between yeast-derived and mammalian cell-derived HBsAg vaccines lies in the composition and post-translational modifications of the antigen.



- Yeast-Derived HBsAg: These vaccines typically contain only the small HBsAg (S-HBsAg) protein.[1][2] A key characteristic is the absence of glycosylation, a post-translational modification that occurs in native HBV.[2] The S-HBsAg self-assembles into virus-like particles (VLPs) within the yeast cells.
- Mammalian Cell-Derived HBsAg: Vaccines produced in mammalian cells can be engineered
  to include not only the S-HBsAg but also the pre-S1 and pre-S2 domains of the surface
  antigen.[2][3][4] These are often referred to as third-generation vaccines. A crucial feature of
  mammalian cell expression is the glycosylation of the HBsAg, which more closely mimics the
  native viral protein.[5]

# Comparative Immunogenicity: A Data-Driven Overview

Clinical and preclinical studies have consistently demonstrated that mammalian cell-derived HBsAg vaccines, particularly those containing the pre-S domains, tend to elicit a more robust and rapid immune response compared to their yeast-derived counterparts.[4][5][6]

### **Humoral Immune Response**

The humoral immune response, characterized by the production of antibodies, is the primary correlate of protection for **hepatitis B vaccines**. The key metrics for assessing this response are the seroprotection rate (the percentage of individuals achieving an anti-HBs antibody concentration of ≥10 mIU/mL) and the geometric mean concentration (GMC) of these antibodies.



| Study                        | Vaccine<br>Type               | Antigen<br>Composi<br>tion | Dose   | Seroprot<br>ection<br>Rate<br>(Post-<br>3rd<br>Dose) | Geometr ic Mean Concent ration (GMC) of anti- HBs (mIU/mL ) (Post- 3rd Dose) | Populati<br>on             | Referen<br>ce |
|------------------------------|-------------------------------|----------------------------|--------|------------------------------------------------------|------------------------------------------------------------------------------|----------------------------|---------------|
| Raz et al. (2001)            | Mammali<br>an (Bio-<br>Hep-B) | S, Pre-<br>S1, Pre-<br>S2  | 10 μg  | 98%                                                  | 2203                                                                         | Adults                     | [6]           |
| Yeast<br>(Engerix-<br>B)     | S                             | 20 µg                      | 85.1%  | 326                                                  | Adults                                                                       | [6]                        |               |
| Vesikari<br>et al.<br>(2021) | Mammali<br>an (3A-<br>HBV)    | S, Pre-<br>S1, Pre-<br>S2  | 10 μg  | 99.3%                                                | 5442.4                                                                       | Young<br>Adults            | [5]           |
| Yeast<br>(1A-HBV)            | S                             | 20 μg                      | 94.8%  | 1567.2                                               | Young<br>Adults                                                              | [5]                        |               |
| Liu et al.<br>(2023)         | Mammali<br>an (CHO)           | S, Pre-<br>S1, Pre-<br>S2  | 20 μg  | 98.98%                                               | 1627.83                                                                      | Adults<br>(25-55<br>years) | [7][8]        |
| Yeast<br>(YDV)               | S                             | 20 μg                      | 97.23% | 600.76                                               | Adults<br>(25-55<br>years)                                                   | [7][8]                     |               |

As the data indicates, mammalian cell-derived vaccines consistently show higher seroprotection rates and significantly higher GMCs, even at lower doses in some cases.[5][6] The inclusion of the pre-S domains is believed to contribute to this enhanced immunogenicity by providing additional T-cell epitopes.[3]



## **Onset of Immune Response**

A rapid onset of protection is a crucial advantage, particularly in post-exposure prophylaxis settings. Studies have shown that mammalian cell-derived vaccines containing pre-S antigens induce a faster antibody response.

| Study                     | Vaccine<br>Type          | Antigen<br>Composition    | Seroconvers<br>ion Rate<br>(Post-1st<br>Dose) | Population   | Reference |
|---------------------------|--------------------------|---------------------------|-----------------------------------------------|--------------|-----------|
| Raz et al.<br>(2001)      | Mammalian<br>(Bio-Hep-B) | S, Pre-S1,<br>Pre-S2      | 66.5%                                         | Adults       | [6]       |
| Yeast<br>(Engerix-B)      | S                        | 19.3%                     | Adults                                        | [6]          |           |
| Vesikari et al.<br>(2021) | Mammalian<br>(3A-HBV)    | S, Pre-S1,<br>Pre-S2      | 90.4% (Post-<br>2nd Dose)                     | Young Adults | [5]       |
| Yeast (1A-<br>HBV)        | S                        | 51.6% (Post-<br>2nd Dose) | Young Adults                                  | [5]          |           |

### **Cellular Immune Response**

While humoral immunity is the primary measure of protection, cellular immunity, involving T-cells, plays a critical role in controlling HBV infection. Some studies suggest that the presence of pre-S1 and pre-S2 antigens in mammalian cell-derived vaccines can lead to a more robust T-cell response.[3] However, a study comparing CHO-derived and Hansenula polymorphaderived HBsAg particles in mice found that while the humoral responses were similar, the cytotoxic T lymphocyte response was lower for the CHO-derived antigen.[9] Yeast-based vaccines have also been specifically developed to elicit strong T-cell responses.[10][11]

# **Experimental Protocols**

The following are generalized methodologies based on the cited studies for comparing the immunogenicity of HBsAg vaccines.



# **Clinical Trial Design for Immunogenicity Comparison**

A common approach is a randomized, double-blind, comparative study.

- Participant Recruitment: A cohort of healthy, HBV-seronegative individuals is recruited.
- Randomization: Participants are randomly assigned to receive either the yeast-derived or the mammalian cell-derived vaccine.
- Vaccination Schedule: A standard three-dose schedule is typically followed, with vaccinations at 0, 1, and 6 months.[6][8]
- Blood Sampling: Blood samples are collected at baseline and at various time points after each vaccination (e.g., 1 month after each dose and at the end of the study).
- Serological Analysis: Serum samples are analyzed for the presence and concentration of anti-HBs antibodies using methods like chemiluminescence microparticle immunoassay (CMIA) or enzyme-linked immunosorbent assay (ELISA).[8]
- Safety Monitoring: Adverse events are monitored and recorded throughout the study period.

## **Murine Immunogenicity Studies**

Animal models, such as BALB/c mice, are often used for preclinical evaluation.

- Animal Groups: Mice are divided into groups, each receiving a different vaccine formulation or dose.
- Immunization: Vaccines are administered, typically via intraperitoneal or intramuscular injection.
- Serum Collection: Blood is collected at specified intervals post-immunization.
- Antibody Titer Measurement: Anti-HBs antibody titers in the serum are determined by ELISA.
- T-Cell Response Analysis: Splenocytes can be isolated and stimulated with HBsAg to assess
   T-cell proliferation (e.g., via CFSE dilution) or cytokine production (e.g., via ELISpot or intracellular cytokine staining).



# Visualizing the Pathways and Processes HBsAg Immune Response Signaling Pathway



Click to download full resolution via product page

Caption: Simplified signaling pathway of the immune response to HBsAg vaccines.

## **Comparative Experimental Workflow**





Click to download full resolution via product page

Caption: General experimental workflow for comparing HBsAg vaccine immunogenicity.

# **Logical Relationship of Vaccine Characteristics and Immunogenicity**





Click to download full resolution via product page

Caption: Factors influencing the comparative immunogenicity of HBsAg vaccines.

## Conclusion

The choice between yeast-derived and mammalian cell-derived HBsAg vaccines involves a trade-off between established production systems and potentially enhanced immunogenicity. While yeast-based vaccines have a long and successful track record in global immunization programs, the evidence suggests that mammalian cell-derived vaccines, especially those incorporating the pre-S domains, can offer a more potent and rapid immune response. This is particularly relevant for populations who are typically hyporesponsive to vaccination, such as older adults, immunocompromised individuals, and those with chronic illnesses. The continued development and evaluation of both vaccine platforms are essential for optimizing global strategies to combat hepatitis B.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Immune response against HBsAg vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBV Vaccines: Advances and Development PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of a 3-Antigen (Pre-S1/Pre-S2/S) Hepatitis B Vaccine: Results of a Phase 3 Randomized Clinical Trial in the Russian Federation PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Immunogenicity and Safety of a 3-Antigen Hepatitis B Vaccine vs a Single-Antigen Hepatitis B Vaccine: A Phase 3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and immunogenicity of a new mammalian cell-derived recombinant hepatitis B vaccine containing Pre-S1 and Pre-S2 antigens in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Yeast and CHO Cell-Derived Hepatitis B Vaccines and Influencing Factors in Vaccine-Naïve Adults in China: Insights for Personalized Immunization Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison between hepatitis B surface antigen (HBsAg) particles derived from mammalian cells (CHO) and yeast cells (Hansenula polymorpha): composition, structure and immunogenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative immunogenicity of yeast-derived versus mammalian cell-derived HBsAg vaccines.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020794#comparative-immunogenicity-of-yeast-derived-versus-mammalian-cell-derived-hbsag-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com